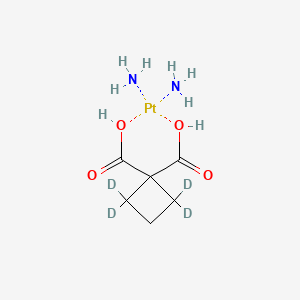

Carboplatin-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14N2O4Pt |

|---|---|

Molecular Weight |

377.30 g/mol |

IUPAC Name |

azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid |

InChI |

InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;/i2D2,3D2;;; |

InChI Key |

DVQHYTBCTGYNNN-VKQZZNDOSA-N |

Isomeric SMILES |

[2H]C1(CC(C1(C(=O)O)C(=O)O)([2H])[2H])[2H].N.N.[Pt] |

Canonical SMILES |

C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Carboplatin-d4: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carboplatin-d4, a deuterated analog of the widely used anticancer agent Carboplatin. This document details its chemical structure, physicochemical properties, and its critical role in analytical and research settings. Experimental protocols for its use and a summary of its mechanism of action are also included to support its application in drug development and scientific investigation.

Chemical Structure and Properties

This compound is the deuterium-labeled form of Carboplatin, a second-generation platinum-containing anticancer drug. The deuterium atoms are incorporated into the cyclobutane ring of the molecule. This isotopic labeling makes this compound an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for the quantification of Carboplatin in biological matrices.[1]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Name | (SP-4-2)-Diammine[1,1-cyclobutane-d4-dicarboxylato(2-)-κO,κO']platinum | [2][3] |

| Synonyms | cis-Diammine(1,1-cyclobutane-d4-dicarboxylato)platinum(II), CBDCA-d4 | [3] |

| Molecular Formula | C₆H₈D₄N₂O₄Pt | [2] |

| Molecular Weight | 375.27 g/mol | [2] |

| Appearance | White Solid | [3] |

| Solubility | Sparingly soluble in water | |

| Storage | 2-8°C Refrigerator, Under Inert Atmosphere | [3] |

Synthesis of this compound

A general synthetic route for unlabeled Carboplatin involves the reaction of cis-diamminediaquaplatinum(II) with 1,1-cyclobutanedicarboxylic acid. The cis-diamminediaquaplatinum(II) is typically generated in situ from cisplatin or its derivatives.[4]

To synthesize this compound, one would first need to prepare 1,1-cyclobutanedicarboxylic acid-d4. This could potentially be achieved through methods of hydrogen-isotope exchange on the cyclobutane ring of 1,1-cyclobutanedicarboxylic acid or by starting the synthesis of the cyclobutane ring with deuterated building blocks. Once the deuterated dicarboxylic acid is obtained, it would be reacted with a suitable platinum(II) precursor to yield this compound.

Mechanism of Action

As a deuterated analog, the mechanism of action of this compound is identical to that of Carboplatin. Carboplatin acts as an alkylating-like agent. After administration, the dicarboxylate ligand is slowly hydrolyzed, and the resulting aquated platinum species becomes a reactive electrophile. This activated form of Carboplatin then binds to DNA, forming intrastrand and interstrand cross-links, primarily at the N7 position of guanine and adenine residues. These DNA adducts distort the DNA structure, which in turn inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1]

Experimental Protocols: Analytical Applications

This compound is predominantly used as an internal standard in the quantitative analysis of Carboplatin in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the determination of Carboplatin in human plasma ultrafiltrate.

4.1. Sample Preparation

-

Thaw frozen human plasma samples to room temperature.

-

Perform ultrafiltration of the plasma to separate the protein-free fraction containing unbound Carboplatin.

-

To a known volume of the plasma ultrafiltrate, add a specific amount of this compound solution of a known concentration to serve as the internal standard.

-

Add acetonitrile to the sample to precipitate any remaining proteins.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a well of a 96-well plate for analysis.

4.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of the polar Carboplatin molecule.

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water with a small amount of an acid, such as formic acid or acetic acid, to improve peak shape and ionization efficiency.

-

Flow Rate: The flow rate is typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Carboplatin and this compound are monitored.

-

Carboplatin: The transition of the parent ion to a specific fragment ion is measured.

-

This compound: The transition of the deuterated parent ion to its corresponding fragment ion is measured.

-

-

Quantification: The ratio of the peak area of Carboplatin to the peak area of the this compound internal standard is used to calculate the concentration of Carboplatin in the original sample by comparing it to a calibration curve prepared with known concentrations of Carboplatin and a constant concentration of this compound.

-

Conclusion

This compound is an essential tool for researchers and drug development professionals working with Carboplatin. Its use as an internal standard allows for accurate and precise quantification of the drug in complex biological matrices, which is crucial for pharmacokinetic, bioequivalence, and other clinical and preclinical studies. While detailed synthesis protocols are not widely published, its analytical applications are well-documented, enabling robust and reliable bioanalytical method development. The identical mechanism of action to its non-deuterated counterpart ensures its relevance in biological studies where isotopic labeling is required for tracing purposes.

References

Synthesis and Characterization of Deuterated Carboplatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of deuterated carboplatin, specifically focusing on carboplatin-d4. This isotopically labeled analog is a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative bioanalysis. This document outlines a proposed synthesis pathway, detailed characterization methodologies, and a summary of its mechanism of action.

Introduction

Carboplatin, a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various cancers, including ovarian, lung, and head and neck cancers.[1] Its mechanism of action involves the formation of platinum-DNA adducts, which inhibits DNA replication and transcription, ultimately leading to cell death.[2] Deuterated carboplatin, typically with deuterium atoms on the cyclobutane ring (this compound), serves as a stable isotope-labeled internal standard for mass spectrometry-based quantification, enabling more accurate and precise measurements in biological matrices.[3][4] The molecular formula for this compound is C₆H₈D₄N₂O₄Pt, with a molecular weight of approximately 375.27 g/mol .[5][6]

Synthesis of Deuterated Carboplatin (this compound)

The synthesis of this compound involves a multi-step process that mirrors the synthesis of carboplatin, with the key difference being the use of a deuterated precursor for the cyclobutane dicarboxylate ligand. A proposed synthetic route is detailed below.

Proposed Synthesis of 1,1-Cyclobutanedicarboxylic Acid-d4

A potential route to synthesize the deuterated precursor, 1,1-cyclobutanedicarboxylic acid-d4, is through the hydrolysis of diethyl 1,1-cyclobutanedicarboxylate-d4. The deuterated diester can be prepared by the condensation of diethyl malonate with a deuterated trimethylene bromide (1,3-dibromopropane-d6).

Synthesis of this compound

The synthesis of this compound can be achieved by reacting a cis-diiodo Pt(II) complex with an aqueous solution of silver nitrate to form a platinum(II)-aquocomplex. This is followed by the addition of 1,1-cyclobutanedicarboxylic acid-d4. A general procedure, adapted from a patented method for carboplatin synthesis, is provided.[7]

Experimental Protocol:

-

Preparation of the cis-diiodo Pt(II) complex: An aqueous solution of potassium tetrachloroplatinate (K₂PtCl₄) is reacted with a potassium iodide solution, followed by the addition of an aqueous ammonia solution to precipitate the cis-diamminediiodoplatinum(II) complex.

-

Formation of the Platinum(II)-aquocomplex: The cis-diamminediiodoplatinum(II) complex is then reacted with an aqueous silver nitrate solution. This reaction is stirred at a temperature below 100°C.

-

Precipitation of Excess Silver Ions: An alkali or alkaline earth halide is added to precipitate any excess silver ions. The resulting silver halide is removed by filtration.

-

Reaction with Deuterated Ligand: A solution of 1,1-cyclobutanedicarboxylic acid-d4 is added to the aqueous solution of the platinum(II)-aquocomplex. The mixture is stirred for several hours (e.g., overnight) at a controlled temperature (e.g., 20-30°C).

-

Purification: The final product, this compound, can be purified by filtration through activated charcoal and subsequent crystallization.

Synthesis Workflow:

Caption: Proposed synthesis workflow for deuterated carboplatin (this compound).

Characterization of Deuterated Carboplatin

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated carboplatin. The primary analytical techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and determining the extent of deuterium incorporation.

Experimental Protocol (LC-MS/MS):

-

Chromatography: Reversed-phase chromatography is commonly used.[8]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically employed.[8]

-

Detection: Selected reaction monitoring (SRM) can be used for quantification.[3]

-

Data Presentation:

| Parameter | Expected Value for Carboplatin | Expected Value for this compound |

| Molecular Weight | ~371.2 g/mol | ~375.3 g/mol [5] |

| m/z of [M+H]⁺ | ~372.2 | ~376.3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the molecule and verify the location of deuterium labeling. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the cyclobutane ring will be absent or significantly reduced in intensity compared to the spectrum of non-deuterated carboplatin.

Data Presentation:

| Proton Environment | Expected ¹H Chemical Shift (δ) for Carboplatin | Expected Observation for this compound |

| -CH₂- (cyclobutane) | Multiplet | Absent or significantly reduced signal |

| -NH₃ | Broad singlet | Unchanged |

Mechanism of Action and Signaling Pathway

Carboplatin exerts its cytotoxic effects through a well-established mechanism of action that culminates in the induction of apoptosis in cancer cells.

Cellular Uptake and Activation

Carboplatin enters the cell and undergoes hydrolysis of the 1,1-cyclobutanedicarboxylate ligand, which activates the molecule, making it positively charged.[2] This activation process is slower than that of its predecessor, cisplatin.[9]

DNA Adduct Formation

The activated carboplatin molecule covalently binds to nucleophilic sites on DNA, primarily at the N7 position of guanine bases.[9] This binding results in the formation of various DNA adducts, including intrastrand and interstrand crosslinks.[10] These crosslinks distort the DNA double helix, thereby inhibiting DNA replication and transcription.[2]

DNA Damage Response and Apoptosis

The formation of platinum-DNA adducts triggers the cell's DNA damage response (DDR) pathways.[11] If the DNA damage is too extensive to be repaired, cell cycle arrest is initiated, followed by the induction of apoptosis (programmed cell death).[10]

Signaling Pathway:

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS | LGC Standards [lgcstandards.com]

- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 6. epfl.ch [epfl.ch]

- 7. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carboplatin(41575-94-4) 1H NMR [m.chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Coordinated protein modules define DNA damage responses to carboplatin at single cell resolution in human ovarian carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aberrant DNA Damage Response Pathways May Predict the Outcome of Platinum Chemotherapy in Ovarian Cancer | PLOS One [journals.plos.org]

An In-depth Technical Guide to the In Vitro Mechanism of Action of Carboplatin-d4

Note on Carboplatin-d4: this compound is a deuterated analog of Carboplatin, where four hydrogen atoms have been replaced by deuterium isotopes. This isotopic substitution is primarily intended to alter the drug's in vivo pharmacokinetic properties by strengthening specific chemical bonds, thereby affecting metabolism. The fundamental in vitro mechanism of action, which involves direct interaction with DNA, is identical to that of non-deuterated Carboplatin. Therefore, this guide will detail the well-established in vitro mechanism of Carboplatin.

Core Mechanism: Covalent DNA Adduct Formation

Carboplatin is a second-generation platinum-based chemotherapeutic agent belonging to the class of alkylating agents.[1][2] Unlike its predecessor, cisplatin, Carboplatin's structure includes a more stable bidentate cyclobutanedicarboxylate ligand, which results in a slower hydrolysis rate and a different toxicity profile.[3][4] Its cytotoxic effects are mediated through the formation of covalent adducts with DNA, which ultimately inhibits DNA replication and transcription, leading to cell death.[5][6]

Intracellular Activation (Aquation)

Carboplatin is administered in an inactive form. Once it enters the cell, the low intracellular chloride concentration facilitates a slow hydrolysis process known as aquation.[1][3] In this reaction, the cyclobutanedicarboxylate leaving group is replaced by water molecules, forming reactive monoaqua and diaqua platinum intermediates.[3][5][7] This activation step is crucial for the drug to become a potent electrophile capable of reacting with nucleophilic sites on DNA.[5]

DNA Binding and Crosslink Formation

The activated, positively charged platinum species then bind covalently to DNA.[5] The primary targets are the N7 positions of purine bases, particularly guanine and, to a lesser extent, adenine.[1][3] This initial reaction forms a monoadduct, where a single bond is formed between the platinum atom and a DNA base.[2][8]

This monoadduct can then react further to form more complex and cytotoxic lesions known as diadducts or crosslinks. The predominant forms are:

-

1,2-Intrastrand Crosslinks: The most common adduct, where the platinum atom links two adjacent guanine (GpG) bases on the same DNA strand.[9]

-

1,3-Intrastrand Crosslinks: Links between two guanine bases separated by another nucleotide (GpNpG).

-

Interstrand Crosslinks: A less frequent but highly cytotoxic lesion where the platinum atom links guanine bases on opposite DNA strands.[1][2][3]

-

DNA-Protein Crosslinks: The platinum complex can also form crosslinks between DNA and nearby proteins.[3]

These adducts, particularly the inter- and intrastrand crosslinks, introduce significant distortions into the DNA double helix, creating a structural bend and unwinding of the DNA.[1] This distortion is the primary trigger for the subsequent cellular responses.

Caption: Carboplatin activation and DNA adduct formation pathway.

Cellular Response to DNA Damage

The formation of platinum-DNA adducts does not immediately cause cell death. Instead, it initiates a cascade of cellular signaling events known as the DNA Damage Response (DDR).[9]

Damage Recognition and Signaling Cascade

The structural distortions in DNA caused by carboplatin adducts are recognized by cellular sensor proteins, such as high-mobility group (HMG) domain proteins. This recognition triggers the activation of master kinase signaling pathways, primarily involving ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate a host of downstream targets to coordinate the cellular response.

Cell Cycle Arrest

A critical outcome of the DDR is the activation of cell cycle checkpoints.[1] This provides the cell with time to repair the damaged DNA before proceeding with replication (S phase) or mitosis (M phase). Carboplatin has been shown to induce cell cycle arrest, most notably at the S and G2/M phases.[1][10] The activation of p53, a key tumor suppressor protein, plays a crucial role in this process by inducing the expression of checkpoint proteins like p21.[1][9]

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, the DDR signaling pathways shift from promoting repair to initiating programmed cell death, or apoptosis.[3][9] The p53 pathway is central to this decision. Activated p53 can induce the expression of pro-apoptotic proteins such as BAX and PUMA, which trigger the mitochondrial (intrinsic) pathway of apoptosis. This leads to the activation of a cascade of caspase enzymes, the executioners of apoptosis, resulting in systematic cell dismantling.[11]

Caption: DNA damage response pathway initiated by Carboplatin.

Key In Vitro Experimental Methodologies

The characterization of Carboplatin's mechanism of action relies on a suite of standardized in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to determine the cytotoxic effect of a drug and to calculate its IC50 (half-maximal inhibitory concentration).

Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured using a spectrophotometer.[12]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[14][15]

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include untreated control wells.

-

Incubation: Incubate the plate for a specified duration (e.g., 72 hours).[14]

-

MTT Addition: Add MTT labeling reagent (final concentration ~0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.[13][14]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[12]

-

Data Analysis: Plot the percentage of cell viability against the drug concentration on a logarithmic scale to generate a dose-response curve and calculate the IC50 value.

Apoptosis Detection Assay (Annexin V / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[17]

Protocol:

-

Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat them with this compound for the desired time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).[18]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[19]

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.[18][19]

-

Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[17][18]

-

PI Addition: Add 5 µL of Propidium Iodide staining solution and incubate for 5-15 minutes.[19]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18] Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[17]

Caption: Experimental workflow for IC50 determination using an MTT assay.

Quantitative Analysis of Carboplatin's In Vitro Effects

The efficacy of Carboplatin varies significantly across different cancer cell types. This is typically quantified by the IC50 value, representing the drug concentration required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | Carboplatin IC50 (µM) | Incubation Time (h) | Assay Method | Reference |

| OVCAR-3 | Ovarian Adenocarcinoma | < 40 | 72 | ATP-based luminescence | [20] |

| Kuramochi | Ovarian Carcinoma | > 85 | 72 | ATP-based luminescence | [20] |

| OVCAR8 | Ovarian Carcinoma | > 85 | 72 | ATP-based luminescence | [20] |

| A2780 | Ovarian Carcinoma | 17 ± 6.01 | Not Specified | MTT Assay | [21] |

| SKOV3 | Ovarian Adenocarcinoma | 100 ± 4.38 | Not Specified | MTT Assay | [21] |

| UM-EC-1 | Endometrial Adenocarcinoma | ~3.2 (1.20 µg/mL) | Not Specified | Clonogenic Assay | [22] |

| UM-EC-2 | Endometrial Adenocarcinoma | ~1.4 (0.52 µg/mL) | Not Specified | Clonogenic Assay | [22] |

| RL95-2 | Endometrial Adenocarcinoma | ~0.26 (0.096 µg/mL) | Not Specified | Clonogenic Assay | [22] |

Note: IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and the specific viability assay used.[23]

DNA Adduct Quantification

Studies using highly sensitive techniques like accelerator mass spectrometry (AMS) have quantified the formation of carboplatin-DNA adducts. In bladder cancer cells treated with a therapeutic dose, adduct levels can range from approximately 100 to 1,000 monoadducts per 10^8 nucleotides.[8] Combination therapy with agents like paclitaxel can increase the formation of these adducts.[24]

References

- 1. What is the mechanism of Carboplatin? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. droracle.ai [droracle.ai]

- 4. news-medical.net [news-medical.net]

- 5. scielo.br [scielo.br]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. A microdosing approach for characterizing formation and repair of carboplatin–DNA monoadducts and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Cancer Mechanism of Carboplatin and Paclitaxel in Ovarian Epithelial Cancer Cells [imrpress.com]

- 10. mdpi.com [mdpi.com]

- 11. In vitro analysis of ovarian cancer response to cisplatin, carboplatin, and paclitaxel identifies common pathways that are also associated with overall patient survival - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bosterbio.com [bosterbio.com]

- 18. bdbiosciences.com [bdbiosciences.com]

- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Paclitaxel Enhances Carboplatin-DNA Adduct Formation and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carboplatin-d4: Physicochemical Properties, Experimental Protocols, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Carboplatin-d4, a deuterated analog of the widely used antineoplastic agent, Carboplatin. This document details experimental protocols for its analysis and elucidates its mechanism of action through signaling pathway diagrams. The information presented is intended to support research, development, and application of this stable isotope-labeled compound in various scientific disciplines.

Physicochemical Properties

This compound is a deuterated form of Carboplatin, where four hydrogen atoms on the cyclobutane ring are replaced with deuterium. This isotopic labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies of Carboplatin.

General Properties

| Property | Value | Reference |

| Chemical Name | (SP-4-2)-Diammine[1,1-cyclobutanedicarboxylato(2-)-κO,κO']-platinum-d4 | [1] |

| Synonyms | CBDCA-d4, cis-Diammine(1,1-cyclobutanedicarboxylato)platinum(II)-d4 | [2] |

| Appearance | White to off-white solid/crystalline powder | [2][3] |

| Purity | ≥95% | [4] |

Chemical and Physical Data

| Property | Value | Reference |

| Molecular Formula | C₆H₈D₄N₂O₄Pt | [2] |

| Molecular Weight | 375.28 g/mol | [2] |

| Unlabeled CAS Number | 41575-94-4 | [2][5] |

| Melting Point | 228-230°C (for Carboplatin) | [6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Solubility

The solubility of this compound is expected to be very similar to that of Carboplatin.

| Solvent | Solubility (for Carboplatin) | Reference |

| Water | Approximately 14 mg/mL | [3][7][8] |

| Phosphate Buffered Saline (PBS), pH 7.2 | Approximately 1 mg/mL | [4] |

| Ethanol | Virtually insoluble | [3][7][8] |

| Acetone | Virtually insoluble | [3][7][8] |

| Dimethylacetamide | Virtually insoluble | [3][7][8] |

Stability

This compound, like Carboplatin, is stable as a solid. In aqueous solutions, its stability is dependent on the concentration, temperature, and storage conditions. Reconstituted solutions are generally recommended for use within a short timeframe.[9] Aqueous solutions of Carboplatin have been shown to be stable for up to 24 hours at room temperature.[8] For longer-term storage, refrigeration is recommended. The stability of Carboplatin solutions in various infusion fluids such as 5% dextrose and 0.9% sodium chloride has been studied, indicating stability for several days under specific conditions.[10][11]

Experimental Protocols

Synthesis of this compound (Proposed)

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Synthesis of cis-diamminediiodoplatinum(II): Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is reacted with potassium iodide (KI) to form K₂[PtI₄]. Subsequent reaction with ammonia (NH₃) yields the intermediate cis-diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂]).[12]

-

Formation of the Aqua Complex: The diiodo complex is then treated with silver nitrate (AgNO₃) to precipitate silver iodide (AgI), resulting in the formation of the diaqua complex, cis-diamminediaquaplatinum(II) (cis-[Pt(NH₃)₂(H₂O)₂]²⁺).[12]

-

Final Reaction: The diaqua complex is reacted with 1,1-cyclobutanedicarboxylic acid-d4. The reaction is typically carried out in an aqueous solution, and the pH is adjusted to facilitate the formation of this compound.[12]

-

Purification: The final product can be purified by crystallization from water.[14]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common method for the analysis of Carboplatin and its deuterated analog.

Caption: General workflow for HPLC analysis of this compound.

Methodology:

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.[15][16]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile is common.[8][15]

-

Flow Rate: A typical flow rate is around 1.0 - 2.0 mL/min.[8][15]

-

Detection: UV detection at a wavelength of approximately 230 nm is suitable for quantification.[8][15]

-

-

Sample Preparation: For analysis in biological matrices such as plasma, a protein precipitation step followed by solid-phase extraction or ultrafiltration is often necessary to remove interfering substances.[17]

-

Standard Preparation: Standard solutions of this compound are prepared in a suitable solvent, typically water, to generate a calibration curve for quantification.[8]

Mechanism of Action and Signaling Pathway

The cytotoxic action of this compound is identical to that of Carboplatin. It acts as a DNA alkylating agent, leading to cell death.

Cellular Uptake and Activation

Carboplatin enters the cell and undergoes hydrolysis, a process where the dicarboxylate ligand is slowly replaced by water molecules. This activation step is crucial for its DNA binding activity.[18][19]

DNA Adduct Formation

The activated platinum species is a potent electrophile that reacts with nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases.[18][20] This leads to the formation of various DNA adducts, including:

-

Intrastrand cross-links: Between adjacent purine bases on the same DNA strand.[18][21]

-

Interstrand cross-links: Between purine bases on opposite DNA strands.[18][21]

-

DNA-protein cross-links. [18]

These DNA adducts distort the DNA double helix, which in turn interferes with critical cellular processes.

Cellular Response to DNA Damage

The formation of Carboplatin-DNA adducts triggers a cascade of cellular events:

-

Inhibition of DNA Replication and Transcription: The distorted DNA structure physically blocks the progression of DNA and RNA polymerases, thereby halting DNA replication and transcription.[19][22][23]

-

Cell Cycle Arrest: The cell's DNA damage response (DDR) pathways are activated, leading to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[18]

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death (apoptosis).[18][22]

Caption: Mechanism of action of this compound leading to apoptosis.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. labeling.pfizer.com [labeling.pfizer.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 6. Carboplatin CAS#: 41575-94-4 [m.chemicalbook.com]

- 7. drugs.com [drugs.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Carboplatin | C6H12N2O4Pt | CID 10339178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Stability study of carboplatin infusion solutions in 0.9% sodium chloride in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. docta.ucm.es [docta.ucm.es]

- 12. jbuon.com [jbuon.com]

- 13. ijpcbs.com [ijpcbs.com]

- 14. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. HPLC method for the determination of carboplatin and paclitaxel with cremophorEL in an amphiphilic polymer matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HPLC analysis of platinum cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. scielo.br [scielo.br]

- 20. What is the mechanism of Carboplatin? [synapse.patsnap.com]

- 21. A microdosing approach for characterizing formation and repair of carboplatin–DNA monoadducts and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. plx-4720.com [plx-4720.com]

- 23. Formation of interaction products of carboplatin with DNA in vitro and in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Carboplatin-d4 for Research Applications

This guide provides an in-depth overview of Carboplatin-d4, a deuterated analog of the anticancer agent Carboplatin. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical assays or for other research purposes.

Overview of this compound

This compound is the deuterium-labeled version of Carboplatin.[1] Stable isotope-labeled compounds like this compound are crucial in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. They serve as ideal internal standards for the accurate quantification of the unlabeled drug in biological matrices.[1] The deuterium substitution provides a mass shift that allows for its differentiation from the endogenous analyte without significantly altering its chemical and physical properties.[1]

Carboplatin itself is a platinum-based chemotherapy drug that acts as a DNA synthesis inhibitor.[1][2] It binds to DNA, creating adducts that inhibit replication and transcription, ultimately leading to cell death.[1][3] It is a second-generation platinum drug developed to reduce the severe side effects, such as nephrotoxicity, associated with its parent compound, cisplatin.[4][5]

Sourcing this compound for Research

Several suppliers provide this compound for research use. When selecting a supplier, it is critical to obtain a Certificate of Analysis (CoA) to verify the identity, purity, and quality of the compound.[6] Below is a summary of specifications from various suppliers.

| Supplier | Product Name | Purity | Molecular Formula | Molecular Weight | CAS Number (Unlabeled) | Notes |

| Santa Cruz Biotechnology | This compound | 98% | C₆H₈D₄N₂O₄Pt | 375.27 | 41575-94-4 | Anti-neoplastic agent.[4] |

| Pharmaffiliates | This compound | N/A | C₆H₈D₄N₂O₄Pt | 375.27 | 41575-94-4 | For use as a pharmaceutical standard, intermediate.[5][7] |

| Simson Pharma | This compound | N/A | C₆H₈D₄N₂O₄Pt | 375.30 | N/A | Available via custom synthesis, CoA provided.[6] |

| MedchemExpress | This compound | N/A | N/A | N/A | N/A | Deuterium labeled Carboplatin.[1] |

| LGC Standards | This compound | N/A | N/A | N/A | N/A | For pharmaceutical analytical testing.[8] |

| Aquigen Bio Sciences | This compound | N/A | N/A | N/A | N/A | High-quality reference standard.[9] |

Mechanism of Action: Carboplatin

Carboplatin exerts its cytotoxic effects by interfering with DNA structure and function. The process is initiated by its entry into the cell, where it undergoes hydrolysis, a process slower than that of cisplatin, which contributes to its different toxicity profile.[10][11]

-

Cellular Uptake & Activation: Carboplatin enters the cell and the low chloride concentration facilitates the hydrolysis of its dicarboxylate ligand, activating the molecule.[3][11][12]

-

DNA Binding: The activated platinum complex becomes a reactive electrophile that binds to nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases.[10][11]

-

Cross-link Formation: This binding results in the formation of DNA adducts, including intra-strand and inter-strand cross-links.[10][11][13] These cross-links distort the DNA helix.

-

Cellular Response: The DNA damage triggers cellular responses, including the activation of DNA repair mechanisms, cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death).[3][10]

The following diagram illustrates the signaling pathway of Carboplatin's mechanism of action.

Experimental Protocol: Quantification of Carboplatin in Human Plasma via LC-MS/MS

This section details a representative method for the determination of Carboplatin in a biological matrix (e.g., human plasma) using this compound as an internal standard (IS). This protocol is a synthesis of methodologies described in published research.[14][15][16]

Objective: To accurately quantify the concentration of intact Carboplatin in human plasma.

Materials:

-

Carboplatin and this compound (as IS) reference standards

-

Human plasma (with anticoagulant)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

LC-MS/MS system (e.g., AB Sciex API-4000 or similar)[14]

Procedure:

-

Standard and IS Preparation:

-

Prepare stock solutions of Carboplatin and this compound in a suitable solvent (e.g., water).

-

Create a series of calibration standards by spiking blank human plasma with known concentrations of Carboplatin (e.g., 50 to 10,000 ng/mL).[14]

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations.

-

Prepare a working solution of the this compound internal standard.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add a fixed amount of the this compound IS working solution to each sample.

-

Add protein precipitation agent (e.g., 3 volumes of acetonitrile).[14]

-

Vortex vigorously to mix and precipitate plasma proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Chromatography: Perform separation on an appropriate HPLC column. Elution can be achieved using a gradient with formic acid in water (Mobile Phase A) and formic acid in an organic solvent like methanol or acetonitrile (Mobile Phase B).[14]

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[14]

-

Detection: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Carboplatin and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for both the Carboplatin and this compound (IS) MRM transitions.

-

Calculate the peak area ratio (Carboplatin / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of Carboplatin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram illustrates the experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. scielo.br [scielo.br]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | CAS | LGC Standards [lgcstandards.com]

- 9. This compound | CAS No: NA [aquigenbio.com]

- 10. droracle.ai [droracle.ai]

- 11. What is the mechanism of Carboplatin? [synapse.patsnap.com]

- 12. scielo.br [scielo.br]

- 13. news-medical.net [news-medical.net]

- 14. medpace.com [medpace.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Mass Spectrum of Carboplatin-d4: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the mass spectrum of Carboplatin-d4, a deuterated analog of the widely used anticancer drug Carboplatin. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the quantitative analysis of Carboplatin in biological matrices. Herein, we detail the expected mass spectral characteristics, fragmentation patterns, and a generalized experimental protocol for its analysis.

This compound serves as an essential internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring accurate quantification of Carboplatin by correcting for matrix effects and variations in instrument response.[1][2] An understanding of its mass spectral behavior is paramount for method development, validation, and routine sample analysis.

Mass Spectral Data of this compound

Mass spectrometric analysis of this compound is typically performed using positive ion electrospray ionization (ESI). The deuteration of the cyclobutane ring in this compound results in a 4 Dalton mass shift compared to the unlabeled drug.

Table 1: Key Mass Spectral Information for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₆H₈D₄N₂O₄Pt | [3] |

| Monoisotopic Mass | 375.0696 Da | Calculated |

| Precursor Ion ([M+H]⁺) | m/z 376.1 | Inferred from[4] |

| Primary Fragment Ion | m/z 298.0 | Inferred from[5] |

| Common MRM Transition | m/z 376.1 → 298.0 | Inferred from[5] |

Fragmentation Pathway of this compound

The fragmentation of the this compound precursor ion ([M+H]⁺ at m/z 376.1) is analogous to that of unlabeled Carboplatin. The primary fragmentation event observed in tandem mass spectrometry involves the neutral loss of the dicarboxylate group along with a proton rearrangement.

The fragmentation can be summarized as follows:

[C₆H₈D₄N₂O₄Pt + H]⁺ → [C₂H₈D₄N₂Pt]⁺ + C₄H₂O₄

This corresponds to the transition from the protonated molecule to a fragment ion that has lost the cyclobutanedicarboxylic acid moiety.

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Protocol: LC-MS/MS Analysis

The following provides a generalized experimental protocol for the analysis of this compound, typically as an internal standard for the quantification of Carboplatin in a biological matrix such as human plasma.

1. Sample Preparation:

-

Protein precipitation of the plasma sample is a common and effective method.

-

To 100 µL of plasma, add a working solution of this compound (as the internal standard) and a protein precipitating agent such as acetonitrile.[4]

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is often suitable for separation.[4]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., methanol or acetonitrile) is typically employed.[4]

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

Injection Volume: A small injection volume (e.g., 5-10 µL) is used.

3. Mass Spectrometry (MS):

-

Ionization: Electrospray ionization in the positive ion mode (ESI+).[4]

-

Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific transition for this compound.[4]

-

MRM Transition:

-

Q1 (Precursor Ion): m/z 376.1

-

Q3 (Product Ion): m/z 298.0

-

The workflow for a typical bioanalytical method using this compound as an internal standard is depicted below.

Caption: General experimental workflow for the quantification of Carboplatin using this compound.

Conclusion

This technical guide provides essential information on the mass spectrum of this compound for researchers and scientists in the field of drug development and analysis. The predictable mass shift and analogous fragmentation to unlabeled Carboplatin make it an ideal internal standard for robust and accurate bioanalytical methods. The provided data and protocols serve as a foundational resource for the implementation of this compound in quantitative LC-MS/MS assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of intact carboplatin in human plasma ultrafitrates using hydrophilic interaction liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medpace.com [medpace.com]

- 5. Encounter Complex of Adenine with Carboplatin and Oxaliplatin Anticancer Drugs Elucidated by IRMPD Spectroscopy and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Carboplatin Using Carboplatin-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboplatin is a platinum-based chemotherapy drug widely used in the treatment of various cancers, including ovarian and lung cancer.[1][2] Accurate quantification of carboplatin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing toxicity.[3][4] The use of a stable isotope-labeled internal standard, such as Carboplatin-d4, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response.

This document provides detailed application notes and protocols for the quantitative analysis of carboplatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Principle of the Method

The method is based on the principle of stable isotope dilution analysis. A known amount of this compound is added to the plasma sample. Both the analyte (carboplatin) and the internal standard (this compound) are extracted from the plasma and then separated by high-performance liquid chromatography (HPLC). The separated compounds are then detected and quantified by a tandem mass spectrometer operating in the selected reaction monitoring (SRM) mode. The ratio of the peak area of carboplatin to that of this compound is used to calculate the concentration of carboplatin in the sample.

Experimental Workflow

References

- 1. Quantification of intact carboplatin in human plasma ultrafitrates using hydrophilic interaction liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medpace.com [medpace.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantification and clinical application of carboplatin in plasma ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Carboplatin-d4 Analysis Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Carboplatin for analysis, with a focus on methods utilizing its deuterated internal standard, Carboplatin-d4. The following sections offer a comprehensive guide to various extraction techniques from biological matrices, primarily human plasma and plasma ultrafiltrate, to ensure accurate and reproducible quantification by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Carboplatin is a platinum-based chemotherapy drug widely used in the treatment of various cancers.[1][2] Accurate measurement of Carboplatin concentrations in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This compound is a stable isotope-labeled internal standard used to improve the accuracy and precision of these analytical methods.[3][4] Proper sample preparation is a critical step to remove interfering substances from the biological matrix and to isolate the analyte of interest, thereby enhancing the sensitivity and reliability of the analysis.

This guide details three common and effective sample preparation techniques:

-

Protein Precipitation (PPT): A straightforward and rapid method for removing proteins from plasma samples.

-

Solid-Phase Extraction (SPE): A technique that provides cleaner extracts by utilizing a solid sorbent to isolate the analyte.

-

Hybrid Solid-Phase Extraction-Precipitation (HybridSPE-PPT): A combination method that leverages the simplicity of protein precipitation with the enhanced cleanup of solid-phase extraction to remove phospholipids.

Data Presentation: Comparison of Sample Preparation Techniques

The selection of a sample preparation method often involves a trade-off between speed, cost, and the cleanliness of the final extract. The following table summarizes key quantitative parameters associated with the described techniques to aid in method selection.

| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (SPE) | HybridSPE-Precipitation |

| Recovery | >25% (for HybridSPE-PPT which includes a precipitation step)[5] | Plasma Ultrafiltrate: 58.7% Tumor Homogenate: 45.8%[2] | >25%[5] |

| Linearity Range | 10 - 2000 ng/mL[6] | 0.07 - 2.5 µg/mL (Plasma Ultrafiltrate) 0.03 - 1.3 µg/mL (Tumor)[2] | 2.00 - 2000 ng/mL[5] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL[6] | 0.07 µg/mL (Plasma Ultrafiltrate) 0.03 µg/mL (Tumor)[2] | 2.00 ng/mL[5] |

| Intra-day Precision (RSD) | <3%[6] | Not explicitly stated | ≤4.8%[5] |

| Inter-day Precision (RSD) | <3%[6] | Not explicitly stated | ≤4.8%[5] |

| Accuracy (RE) | <6% (12% at LLOQ)[6] | Not explicitly stated | -13.2 to -3.6%[5] |

Experimental Workflows

The following diagrams illustrate the general workflows for each sample preparation technique.

References

- 1. medpace.com [medpace.com]

- 2. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of intact carboplatin in human plasma ultrafitrates using hydrophilic interaction liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Determination of carboplatin in human plasma using HybridSPE-precipitation along with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Solid-Phase Extraction of Carboplatin and its Deuterated Analog for Accurate Quantification in Biological Matrices

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboplatin is a platinum-based chemotherapy agent widely used in the treatment of various cancers, including ovarian and lung cancer. Accurate quantification of carboplatin in biological matrices such as plasma and tumor tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Solid-phase extraction (SPE) is a robust sample preparation technique that effectively removes interfering substances from complex biological samples, leading to cleaner extracts and more reliable analytical results. This document provides a detailed protocol for the solid-phase extraction of carboplatin and its deuterated internal standard, Carboplatin-d4, from human plasma, along with relevant quantitative data and a summary of its mechanism of action.

Data Presentation

The following tables summarize the quantitative data from studies utilizing solid-phase extraction for carboplatin analysis.

Table 1: SPE Recovery of Carboplatin

| Biological Matrix | SPE Method | Analyte | Average Recovery (%) | Reference |

| Rat Plasma Ultrafiltrate | Standard SPE | Carboplatin | 58.7% | [1][2] |

| Rat Tumor Homogenate | Standard SPE | Carboplatin | 45.8% | [1][2] |

| Human Plasma | HybridSPE-PPT | Carboplatin | >25% | [3][4] |

Table 2: Method Validation Parameters for Carboplatin Analysis following SPE

| Parameter | Method | Matrix | Value | Reference |

| Linearity Range | Standard SPE & LC-MS/MS | Rat Plasma Ultrafiltrate | 0.07 - 2.5 µg/mL | [1] |

| Linearity Range | Standard SPE & LC-MS/MS | Rat Tumor Homogenate | 0.03 - 1.3 µg/mL | [1] |

| Linearity Range | HybridSPE-PPT & LC-MS/MS | Human Plasma | 2.00 - 2000 ng/mL | [3] |

| Intra-day Precision (%RSD) | HybridSPE-PPT & LC-MS/MS | Human Plasma | ≤4.8% | [3] |

| Inter-day Precision (%RSD) | HybridSPE-PPT & LC-MS/MS | Human Plasma | ≤4.8% | [3] |

| Accuracy (%RE) | HybridSPE-PPT & LC-MS/MS | Human Plasma | -13.2 to -3.6% | [3] |

Experimental Protocols

Two primary SPE-based methods are detailed below. Method A describes a traditional solid-phase extraction procedure, while Method B outlines the HybridSPE®-PPT workflow, which combines protein precipitation with phospholipid removal.

Method A: Standard Solid-Phase Extraction Protocol

This protocol is a synthesized procedure based on common practices for the extraction of polar compounds like carboplatin from biological fluids.

Materials:

-

SPE Cartridges: Strong Cation Exchange (SCX) or Mixed-Mode (Hydrophobic/Ion-Exchange)

-

Carboplatin and this compound standards

-

Human Plasma (or other biological matrix)

-

Methanol (HPLC grade)

-

Deionized Water

-

Ammonium Hydroxide solution (5%)

-

Formic Acid (or Acetic Acid)

-

Acetonitrile (HPLC grade)

-

SPE Vacuum Manifold

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Sample Pre-treatment:

-

Thaw plasma samples to room temperature.

-

Spike the plasma samples with this compound internal standard solution to a final concentration appropriate for the intended calibration range.

-

Vortex mix for 10 seconds.

-

Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridges to dry out.

-

-

Sample Loading:

-

Load the pre-treated plasma supernatant (from step 1) onto the conditioned SPE cartridges.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

-

-

Washing:

-

Wash the cartridges with 1 mL of deionized water to remove salts and other polar interferences.

-

Follow with a wash of 1 mL of methanol to remove non-polar interferences. Dry the cartridges under vacuum for 5-10 minutes.

-

-

Elution:

-

Elute the retained carboplatin and this compound by passing 1 mL of a 5% ammonium hydroxide in methanol solution through the cartridges.

-

Collect the eluate in a clean collection tube.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

Method B: HybridSPE®-PPT (Precipitation and Phospholipid Removal) Protocol

This method is particularly useful for high-throughput applications and for minimizing matrix effects from phospholipids in LC-MS/MS analysis.

Materials:

-

HybridSPE®-PPT 96-well plate

-

Carboplatin and this compound standards

-

Human Plasma

-

Acetonitrile with 1% Formic Acid (Precipitation Solvent)

-

96-well collection plate

-

Vacuum manifold or centrifuge compatible with 96-well plates

Procedure:

-

Sample and Standard Preparation:

-

Pipette 50 µL of human plasma into each well of the HybridSPE®-PPT plate.

-

Add the this compound internal standard.

-

-

Protein Precipitation:

-

Add 150 µL of acetonitrile with 1% formic acid to each well.

-

Mix thoroughly by vortexing the plate for 1 minute.

-

-

Filtration and Phospholipid Removal:

-

Place the HybridSPE®-PPT plate on a vacuum manifold fitted with a 96-well collection plate.

-

Apply vacuum to draw the sample through the HybridSPE® media and into the collection plate. Alternatively, a compatible centrifuge can be used.

-

-

Analysis:

-

The resulting filtrate in the collection plate is ready for direct injection into the LC-MS/MS system.

-

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of carboplatin.

Caption: Solid-Phase Extraction Workflow for Carboplatin Analysis.

Carboplatin's Mechanism of Action: DNA Damage Response Pathway

Carboplatin exerts its cytotoxic effects by inducing DNA damage, which subsequently activates cellular DNA damage response (DDR) pathways, ultimately leading to apoptosis.

References

Application Note: Protein Precipitation for the Bioanalysis of Carboplatin Using a Deuterated Internal Standard

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of Carboplatin in biological matrices.

Introduction

Carboplatin is a platinum-based chemotherapy drug used in the treatment of various cancers. Accurate quantification of Carboplatin in biological samples, such as plasma and serum, is crucial for pharmacokinetic and toxicokinetic studies. A common and effective sample preparation technique for the bioanalysis of small molecules like Carboplatin is protein precipitation. This method efficiently removes high-abundance proteins that can interfere with downstream analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

This application note details a standard protein precipitation protocol for the extraction of Carboplatin from human plasma prior to LC-MS/MS analysis. The method incorporates Carboplatin-d4 as an internal standard (IS) to ensure accuracy and precision in quantification. It is important to note that This compound is not the precipitating agent but is added to the sample to correct for variability during sample preparation and analysis . The actual protein precipitation is achieved using an organic solvent, typically acetonitrile.

Experimental Workflow

The following diagram illustrates the general workflow for sample preparation using protein precipitation for Carboplatin analysis.

Figure 1. Experimental workflow for protein precipitation of plasma samples for Carboplatin analysis.

Materials and Reagents

| Reagent/Material | Supplier |

| Human Plasma (K2EDTA) | Commercial Source |

| Carboplatin | USP or equivalent |

| This compound | Commercial Source |

| Acetonitrile (ACN), HPLC Grade | Fisher Scientific or equivalent |

| Water, HPLC Grade | Fisher Scientific or equivalent |

| Formic Acid, 88% | Sigma-Aldrich or equivalent |

| Microcentrifuge Tubes (1.5 mL) | Eppendorf or equivalent |

| Calibrated Pipettes | Gilson or equivalent |

| Vortex Mixer | VWR or equivalent |

| Refrigerated Centrifuge | Beckman Coulter or equivalent |

| HPLC or UHPLC System | Waters, Agilent, or equivalent |

| Triple Quadrupole Mass Spectrometer | Sciex, Thermo Fisher, or equivalent |

Detailed Protocol

This protocol is a representative method for the protein precipitation of human plasma samples for the quantification of Carboplatin.

1. Preparation of Stock and Working Solutions:

-

Carboplatin Stock Solution (1 mg/mL): Accurately weigh and dissolve Carboplatin in HPLC-grade water.

-

Carboplatin Working Solutions: Prepare serial dilutions of the Carboplatin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in HPLC-grade water.

-

This compound IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will also serve as the protein precipitating agent.

2. Sample Preparation:

-

Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

Add 150 µL of the this compound IS working solution (in acetonitrile) to each tube. This results in a 3:1 ratio of organic solvent to plasma.

-

Cap the tubes and vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

-

The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis Parameters

The following are typical starting parameters for LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

| Parameter | Condition |

| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., 2.1 x 50 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Carboplatin: m/z 372.0 → 293.0; this compound: m/z 376.0 → 297.0 |

Data and Performance Characteristics

The use of protein precipitation with acetonitrile is a robust method for sample clean-up. The following table summarizes typical performance characteristics of this method for Carboplatin analysis.

| Parameter | Typical Value |

| Linearity Range | 10 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Recovery | > 85% |

| Matrix Effect | < 15% |

| Intra-day Precision (%CV) | < 5% |

| Inter-day Precision (%CV) | < 7% |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

Discussion

Protein precipitation is a widely adopted technique in bioanalysis due to its simplicity, speed, and cost-effectiveness. Acetonitrile is a common choice of precipitating solvent as it is effective at removing a broad range of proteins. A 3:1 ratio of acetonitrile to plasma is generally sufficient to achieve efficient protein removal while minimizing sample dilution.

The inclusion of a stable isotope-labeled internal standard like this compound is critical for reliable quantification. This compound co-elutes with Carboplatin and experiences similar ionization effects, thereby compensating for any variations in sample processing and instrument response.

While this method is robust, potential challenges include co-precipitation of the analyte with the proteins and the presence of residual phospholipids which can cause ion suppression in the mass spectrometer. For assays requiring lower limits of quantification or for complex matrices, more advanced sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be considered.

Conclusion

The protein precipitation method described, utilizing acetonitrile as the precipitating agent and this compound as an internal standard, provides a reliable and efficient workflow for the quantification of Carboplatin in human plasma. This application note serves as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.

Application of Carboplatin-d4 in Preclinical Research: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboplatin, a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various cancers. In preclinical research, understanding its pharmacokinetics (PK), pharmacodynamics (PD), and metabolism is crucial for optimizing its efficacy and safety. Carboplatin-d4, a stable isotope-labeled analog of carboplatin, serves as an invaluable tool in these investigations. Its primary application is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of carboplatin in biological matrices. This application note provides detailed protocols and data for the use of this compound in preclinical research, focusing on its role in bioanalysis and exploring its potential in tracer studies.

This compound is the deuterium-labeled version of Carboplatin.[1] As a stable isotope-labeled compound, it is chemically identical to carboplatin but has a higher mass due to the replacement of four hydrogen atoms with deuterium. This mass difference allows for its differentiation from the unlabeled drug by mass spectrometry, making it an ideal internal standard.[1]

Core Applications in Preclinical Research

The predominant application of this compound in a preclinical setting is as an internal standard for the precise and accurate quantification of carboplatin in various biological samples.

Bioanalytical Quantification using LC-MS/MS

The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS-based bioanalysis. It compensates for variability in sample preparation, injection volume, and matrix effects, leading to highly reliable data.

This protocol is a synthesized methodology based on established practices for the quantification of carboplatin in preclinical and clinical samples.

a) Sample Preparation: Protein Precipitation

-

Thaw frozen plasma samples on ice.

-

To 50 µL of plasma ultrafiltrate, add 150 µL of acetonitrile containing this compound (concentration to be optimized, typically in the range of the expected analyte concentration).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

b) Liquid Chromatography Conditions

| Parameter | Value |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the retention of polar compounds like carboplatin. A common choice is an Accucore HILIC (50mm × 2.1mm, 2.6µm). |

| Mobile Phase | A mixture of acetonitrile, water, and an acid modifier is typically used. For example, Acetonitrile:Water:Acetic Acid (90:10:0.1, v/v/v). |

| Flow Rate | 0.2 mL/min. |

| Column Temperature | 40°C. |

| Injection Volume | 5-10 µL. |

c) Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode. |

| Scan Type | Multiple Reaction Monitoring (MRM). |

| MRM Transitions | To be determined by direct infusion of carboplatin and this compound. The precursor ions will be the [M+H]⁺ adducts. The product ions are selected based on fragmentation patterns. |

| Source Temperature | 500°C. |

| Ion Spray Voltage | 5500 V. |

The following table summarizes typical validation parameters for an LC-MS/MS method for carboplatin quantification using this compound as an internal standard.

| Parameter | Typical Value/Range |

| Linearity Range | 0.025 - 50 µg/mL in plasma ultrafiltrate. |

| Correlation Coefficient (r²) | > 0.99. |

| Intra-day Precision (%RSD) | < 15% (20% at LLOQ). |

| Inter-day Precision (%RSD) | < 15% (20% at LLOQ). |

| Accuracy (%RE) | Within ±15% (±20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL. |

| Recovery | Consistent and reproducible. |

LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error.

Caption: Workflow for the bioanalytical quantification of carboplatin.

Potential Application: In Vivo Tracer Studies for Pharmacokinetics and Metabolism

While the use of this compound as an internal standard is well-established, its application as an in vivo tracer in preclinical models to delineate the pharmacokinetics and metabolism of carboplatin is a logical extension of its utility, though not widely documented in published literature. Stable isotope tracers offer a powerful method to study the fate of a drug in a biological system.

This protocol outlines a potential study design for using this compound as a tracer to investigate the disposition of carboplatin in a rodent model.

a) Study Design

-

Animal Model: Use a relevant rodent model for the cancer type of interest (e.g., xenograft or genetically engineered mouse model).

-

Dosing: Administer a single intravenous (IV) dose of a mixture of unlabeled carboplatin and this compound (e.g., a 1:1 ratio) to the animals. The total dose should be therapeutically relevant.

-

Sample Collection: Collect blood samples at various time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). Collect urine and feces over 24 hours. At the study endpoint, collect tissues of interest (e.g., tumor, kidney, liver).

-

Sample Processing: Process blood to plasma. Homogenize tissues. Extract carboplatin and this compound from all matrices using protein precipitation or solid-phase extraction.

-

Bioanalysis: Analyze the samples using a validated LC-MS/MS method capable of distinguishing and quantifying both carboplatin and this compound.

b) Data Analysis

By measuring the concentrations of both the labeled and unlabeled drug over time, researchers can:

-

Calculate key pharmacokinetic parameters for carboplatin, including clearance, volume of distribution, and half-life.

-

Assess the extent of drug distribution into various tissues.

-

Identify and quantify any metabolites of carboplatin by monitoring for mass shifts corresponding to metabolic transformations of both the labeled and unlabeled drug.

Caption: Logical flow of a preclinical tracer study.

Conclusion

This compound is an essential tool in preclinical research, primarily for the bioanalytical quantification of carboplatin. Its use as an internal standard in LC-MS/MS methods ensures the generation of high-quality, reliable data for pharmacokinetic and pharmacodynamic studies. While its application as an in vivo tracer is not yet widely reported, the principles of stable isotope labeling suggest its significant potential for advancing our understanding of carboplatin's disposition and metabolism in preclinical models. The protocols and data presented in this application note provide a comprehensive guide for researchers utilizing this compound in their preclinical drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Carboplatin-d4 Stability in Aqueous Solutions

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Carboplatin-d4 in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by the solution's composition, concentration, storage temperature, and exposure to light. Hydrolysis is a key degradation pathway.[][2]

Q2: What are the recommended storage conditions for this compound aqueous solutions?

A2: Unopened vials of Carboplatin injection are stable until the expiration date when stored at 25°C (77°F), with excursions permitted between 15°–30°C (59°–86°F), and should be protected from light.[3][4] Once diluted, the stability depends on the diluent and concentration. For instance, solutions diluted to 0.5 mg/mL in 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride Injection are stable for 8 hours at room temperature (25°C).[4] Since no antibacterial preservative is typically included, it is recommended to discard diluted solutions after 8 hours.[3][4]

Q3: Can I use 0.9% Sodium Chloride (Normal Saline) to dilute this compound?

A3: Yes, this compound can be diluted with 0.9% Sodium Chloride. Studies on carboplatin have shown that it is compatible with normal saline at concentrations of 0.3, 0.5, and 1.0 mg/mL, retaining more than 95% of the initial concentration for 24 hours at room temperature.[5] However, the rate of degradation may be slightly higher in chloride-containing solutions compared to dextrose solutions due to the potential for ligand exchange.[5]

Q4: How does light exposure affect the stability of this compound solutions?

A4: Exposure to light can lead to the degradation of this compound solutions.[6] One study demonstrated that with a 4-hour exposure to outdoor scattered light, a carboplatin dosing solution began to discolor within an hour and showed a significant reduction in the residual carboplatin concentration.[6] Therefore, it is crucial to protect this compound solutions from light during preparation, storage, and administration.[3][4][6]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Action(s) |

| Unexpected peak in HPLC chromatogram | Degradation of this compound. | - Ensure proper storage conditions (temperature and light protection).- Prepare fresh solutions.- Review the age of the stock solution.- Consider potential interactions with other components in the solution. |

| Discoloration of the aqueous solution | Light-induced degradation or other chemical reactions. | - Immediately discard the solution.- Prepare a fresh solution, ensuring it is protected from light at all times.[6]- Use light-protective bags or aluminum foil during storage and administration. |

| Decreased therapeutic efficacy in cell-based assays | Loss of active this compound due to instability. | - Verify the age and storage conditions of the stock and working solutions.- Prepare fresh dilutions immediately before use.- Quantify the concentration of the solution using a validated analytical method like HPLC-UV. |

| Inconsistent results between experiments | Variability in solution preparation and handling. | - Standardize the protocol for solution preparation, including the source and quality of the aqueous medium.- Ensure consistent storage times and conditions.- Calibrate all analytical instruments regularly. |

Quantitative Data Summary

Table 1: Stability of Carboplatin in 0.9% Sodium Chloride in PVC Bags [7]

| Concentration | Storage Condition | 1 Day | 3 Days | 5 Days | 7 Days |

| 0.5 mg/mL | Room Temperature (23°C), Light | 97.8% | 93.5% | 88.2% | 82.1% |